molecular formula C13H28N2 B13181344 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine

4-Ethyl-2-(piperidin-4-yl)hexan-1-amine

Cat. No.: B13181344
M. Wt: 212.37 g/mol
InChI Key: YHWVXURLMGGKAW-UHFFFAOYSA-N
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Description

4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of piperidine with an appropriate alkyl halide, followed by further functionalization to introduce the ethyl and hexan-1-amine groups. The reaction conditions typically involve the use of organic solvents, bases, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(piperidin-4-yl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4-Ethyl-2-(piperidin-4-yl)hexan-1-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Ethyl-2-(piperidin-4-yl)hexan-1-amine can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound with a simpler structure.

    4-Methylpiperidine: A similar compound with a methyl group instead of an ethyl group.

    2-(Piperidin-4-yl)ethan-1-amine: A compound with a shorter carbon chain

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

4-ethyl-2-piperidin-4-ylhexan-1-amine

InChI

InChI=1S/C13H28N2/c1-3-11(4-2)9-13(10-14)12-5-7-15-8-6-12/h11-13,15H,3-10,14H2,1-2H3

InChI Key

YHWVXURLMGGKAW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(CN)C1CCNCC1

Origin of Product

United States

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